molecular formula C15H19N3O5S B12818470 (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

Cat. No.: B12818470
M. Wt: 353.4 g/mol
InChI Key: VGLBNJWGUYQZHD-CHWSQXEVSA-N
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Description

(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a pyrrolidine ring, a dimethylaminocarbonyl group, a mercapto group, and a p-nitrobenzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with a pyrrolidine derivative and introduce the functional groups sequentially. For instance, the dimethylaminocarbonyl group can be introduced through a reaction with dimethylamine and a suitable carbonyl source. The mercapto group can be added using thiol-containing reagents under mild conditions. The p-nitrobenzyloxycarbonyl group is often introduced as a protecting group for the amino functionality, which can be removed under neutral conditions in the presence of catalytic amounts of acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The p-nitrobenzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while reduction of the nitro group produces an amino derivative.

Scientific Research Applications

(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine involves its interaction with specific molecular targets. The p-nitrobenzyloxycarbonyl group can be cleaved under mild acidic conditions, revealing the active amino functionality. This allows the compound to participate in various biochemical pathways, including enzyme inhibition and protein modification. The mercapto group can form disulfide bonds, which are crucial in protein folding and stability.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(benzyloxycarbonyl)-1-pyrrolidine: Similar structure but with a benzyloxycarbonyl group instead of a p-nitrobenzyloxycarbonyl group.

    (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(tert-butoxycarbonyl)-1-pyrrolidine: Contains a tert-butoxycarbonyl group instead of a p-nitrobenzyloxycarbonyl group.

Uniqueness

The presence of the p-nitrobenzyloxycarbonyl group in (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine provides unique reactivity and stability compared to its analogs. This group is particularly useful in peptide synthesis as it can be removed under neutral conditions, minimizing side reactions .

Properties

Molecular Formula

C15H19N3O5S

Molecular Weight

353.4 g/mol

IUPAC Name

(4-nitrophenyl)methyl (2R,4R)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19N3O5S/c1-16(2)14(19)13-7-12(24)8-17(13)15(20)23-9-10-3-5-11(6-4-10)18(21)22/h3-6,12-13,24H,7-9H2,1-2H3/t12-,13-/m1/s1

InChI Key

VGLBNJWGUYQZHD-CHWSQXEVSA-N

Isomeric SMILES

CN(C)C(=O)[C@H]1C[C@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S

Canonical SMILES

CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S

Origin of Product

United States

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